molecular formula C21H28BrNO2 B1664380 Adiphenine methyl bromide CAS No. 6113-04-8

Adiphenine methyl bromide

Cat. No.: B1664380
CAS No.: 6113-04-8
M. Wt: 406.4 g/mol
InChI Key: WMUOPJLADBOCIX-UHFFFAOYSA-M
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Chemical Reactions Analysis

CHEMBL2377385 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

CHEMBL2377385 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationships of muscarinic receptor ligands.

    Biology: Employed in the investigation of cellular signaling pathways involving muscarinic receptors.

    Medicine: Potential therapeutic applications in the treatment of diseases related to muscarinic receptor dysfunction, such as asthma and chronic obstructive pulmonary disease.

    Industry: Utilized in the development of new drugs targeting muscarinic receptors

Mechanism of Action

The mechanism of action of CHEMBL2377385 involves its interaction with muscarinic receptors, particularly the M3 receptor. It displaces [3H] N-methylscopolamine from the receptor, indicating its binding affinity. This interaction modulates the receptor’s activity, influencing various cellular signaling pathways .

Comparison with Similar Compounds

CHEMBL2377385 can be compared with other muscarinic receptor ligands. Similar compounds include:

    CHEMBL2377386: Another muscarinic receptor ligand with a slightly different structure.

    CHEMBL2377387: A compound with similar binding affinity but different pharmacokinetic properties.

The uniqueness of CHEMBL2377385 lies in its specific binding affinity and selectivity for the M3 receptor, making it a valuable tool in research and potential therapeutic applications .

Properties

CAS No.

6113-04-8

Molecular Formula

C21H28BrNO2

Molecular Weight

406.4 g/mol

IUPAC Name

2-(2,2-diphenylacetyl)oxyethyl-diethyl-methylazanium;bromide

InChI

InChI=1S/C21H28NO2.BrH/c1-4-22(3,5-2)16-17-24-21(23)20(18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,20H,4-5,16-17H2,1-3H3;1H/q+1;/p-1

InChI Key

WMUOPJLADBOCIX-UHFFFAOYSA-M

SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Canonical SMILES

CC[N+](C)(CC)CCOC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.[Br-]

Appearance

Solid powder

6113-04-8

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Adiphenine methyl bromide;  NSC 83044;  NSC-83044;  NSC83044; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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